

An In-depth Technical Guide to 1,2-Dibromotetrafluorobenzene

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Compound of Interest

Compound Name: 1,2-Dibromotetrafluorobenzene

Cat. No.: B1220476

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CAS Number: 827-08-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,2-dibromotetrafluorobenzene**, a versatile fluorinated building block crucial in organic synthesis, materials science, and drug discovery. The unique arrangement of bromine and fluorine atoms on the benzene ring imparts specific reactivity, making it a valuable precursor for a wide range of complex molecules.

Physicochemical Properties

1,2-Dibromotetrafluorobenzene is a dense, colorless to light yellow liquid at room temperature. Its key physical and chemical properties are summarized in the table below, providing essential data for reaction planning and safety assessments.

Property	Value	Reference(s)
CAS Number	827-08-7	[1][2][3]
Molecular Formula	C ₆ Br ₂ F ₄	[1][2][3]
Molecular Weight	307.87 g/mol	[1][2][3]
Appearance	Colorless to light orange to yellow clear liquid	[1][4]
Melting Point	12-16 °C	[1][2][3]
Boiling Point	198 °C (at 760 mmHg) 96 °C (at 25 mmHg)	[1][3][5]
Density	~2.238 g/mL at 25 °C	[3][5]
Refractive Index (n _{20/D})	~1.516	[1][2][3]
Solubility	Insoluble in water	[2][3]
Flash Point	99 °C (210.2 °F) - closed cup	[5][6]

Spectroscopic Data

Spectroscopic data is fundamental for the identification and characterization of **1,2-dibromotetrafluorobenzene**. Below are typical spectroscopic characteristics.

Spectroscopy	Data
^{19}F NMR	The ^{19}F NMR spectrum is expected to show two multiplets due to the two distinct fluorine environments. The chemical shifts are in the typical range for aromatic fluorine atoms.
^{13}C NMR	The ^{13}C NMR spectrum will display signals corresponding to the fluorinated and brominated aromatic carbons.
IR Spectroscopy	The IR spectrum will exhibit characteristic absorption bands for C-F and C-Br bonds, as well as aromatic C=C stretching vibrations.
Mass Spectrometry	The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms. The molecular ion peak $[\text{M}]^+$ would be observed around m/z 306, 308, and 310.

Synthesis and Reactivity

1,2-Dibromotetrafluorobenzene is typically synthesized via the bromination of 1,2,4,5-tetrafluorobenzene.^[7] Its reactivity is dominated by the two bromine atoms, which can be sequentially or simultaneously replaced through various cross-coupling reactions. This makes it a valuable precursor for introducing a tetrafluorophenylene moiety into larger molecules.

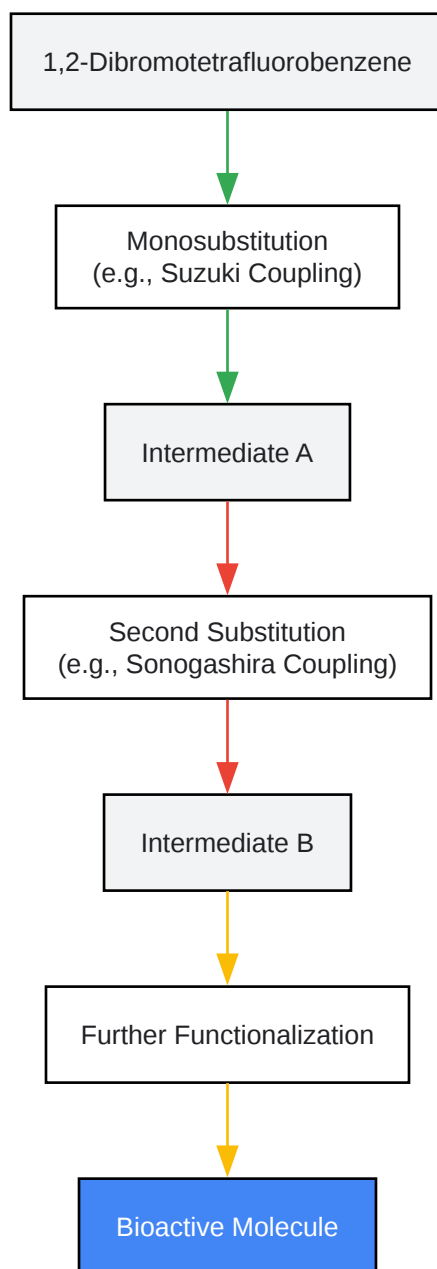
The presence of the electron-withdrawing fluorine atoms activates the C-Br bonds towards oxidative addition in palladium-catalyzed cross-coupling reactions. Common transformations include Suzuki, Stille, and Sonogashira couplings, allowing for the formation of C-C bonds.

Applications in Research and Drug Development

The unique electronic properties and steric profile of the tetrafluorobenzene core make **1,2-dibromotetrafluorobenzene** a sought-after building block in several areas:

- Pharmaceuticals and Agrochemicals: The incorporation of fluorinated motifs can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.^[8]^[9] **1,2-Dibromotetrafluorobenzene** serves as a key intermediate in the synthesis of complex fluorinated active pharmaceutical ingredients (APIs).
- Materials Science: It is utilized in the synthesis of fluorinated polymers and liquid crystals.^[8] These materials often exhibit high thermal stability and unique electronic properties.
- Organic Synthesis: As a versatile building block, it enables the synthesis of a wide array of polyfluorinated aromatic compounds.^[8]

The following diagram illustrates a generalized workflow for the utilization of **1,2-dibromotetrafluorobenzene** in the synthesis of a bioactive molecule.



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Synthetic workflow using **1,2-Dibromotetrafluorobenzene**.

Experimental Protocols

The following are generalized experimental protocols for common cross-coupling reactions involving aryl bromides. These should be adapted and optimized for specific substrates and desired products.

General Procedure for Suzuki Cross-Coupling

This protocol outlines a typical procedure for the mono-arylation of **1,2-dibromotetrafluorobenzene**.

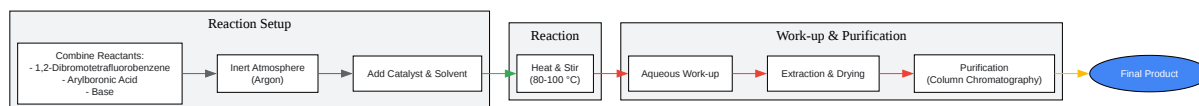
Materials:

- **1,2-Dibromotetrafluorobenzene**
- Arylboronic acid
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$)
- Base (e.g., K_2CO_3 , Cs_2CO_3)
- Solvent (e.g., a mixture of toluene and water or dioxane and water)

Procedure:

- In an oven-dried flask, combine **1,2-dibromotetrafluorobenzene** (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv.), and the base (2.0-3.0 equiv.).
- Evacuate and backfill the flask with an inert gas (e.g., Argon) and repeat this cycle three times.
- Add the palladium catalyst (2-5 mol%) and the degassed solvent.
- Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).
- Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with water and brine, then dry over anhydrous Na_2SO_4 .
- Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

The following diagram outlines the key steps in a Suzuki cross-coupling reaction.



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Experimental workflow for a Suzuki cross-coupling reaction.

Safety Information

1,2-Dibromotetrafluorobenzene is a combustible liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is an irritant to the skin, eyes, and respiratory system.[5][6]

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][6]
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][6]
- Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory. Use a respirator if ventilation is inadequate.[5][6]

Always consult the Safety Data Sheet (SDS) before handling this chemical.

Conclusion

1,2-Dibromotetrafluorobenzene is a highly valuable and versatile building block in modern organic chemistry. Its unique reactivity, driven by the interplay of its bromine and fluorine substituents, provides a reliable entry point for the synthesis of complex fluorinated molecules. For researchers in drug discovery and materials science, a thorough understanding of its

properties and reactivity is essential for leveraging its full potential in the development of novel and innovative products.

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